![molecular formula C4H10N2O B1223007 1,4-Diamino-2-butanone dihydrochloride CAS No. 3660-09-1](/img/structure/B1223007.png)
1,4-Diamino-2-butanone dihydrochloride
Overview
Description
1,4-Diamino-2-butanone dihydrochloride is used as a media supplement for the growth of B.pertussis and B. bronchiseptica .
Synthesis Analysis
The synthesis of 1,4-Diamino-2-butanone dihydrochloride involves various chemical reactions. It has been found that the substrate possessing an electron-donating group in the benzene ring could provide 2-amino-2-butene-1,4-diones in good yield . It acts as a substrate for the determination of key enzymes like trypsin and chymotrypsin .Molecular Structure Analysis
The molecular formula of 1,4-Diamino-2-butanone dihydrochloride is C4H12Cl2N2O. The molecular weight is 175.06 g/mol .Chemical Reactions Analysis
1,4-Diamino-2-butanone dihydrochloride undergoes phosphate-catalyzed enolization at physiological pH and subsequent superoxide radical-propagated aerobic oxidation . It is commonly used as a reagent in chemical reactions, particularly in polymer chemistry and organic compound synthesis .Physical And Chemical Properties Analysis
1,4-Diamino-2-butanone dihydrochloride is a white crystalline solid with a high solubility in water and a relatively high melting point . It exhibits basic properties and can form salts with strong acids .Scientific Research Applications
Media Supplement for Bacterial Growth
1,4-Diamino-2-butanone dihydrochloride has been used as a media supplement for the growth of Bordetella pertussis and Bordetella bronchiseptica . These bacteria are known to cause whooping cough and bronchitis respectively. The compound provides essential nutrients that promote the growth of these bacteria in laboratory settings.
2. Detection and Quantification of Amino Acids and Peptides This compound serves as a crucial reagent in scientific research for the detection and quantification of amino acids and peptides . It can react with these biomolecules under specific conditions, producing a detectable signal that can be measured and correlated with the concentration of the target molecule.
Substrate for Enzyme Determination
1,4-Diamino-2-butanone dihydrochloride acts as a substrate for the determination of key enzymes like trypsin and chymotrypsin . These enzymes play a crucial role in protein digestion, and their activity can be measured by monitoring the reaction with this compound.
Safety And Hazards
properties
IUPAC Name |
1,4-diaminobutan-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-2-1-4(7)3-6;;/h1-3,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRKYQXFDHZZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diamino-2-butanone dihydrochloride | |
CAS RN |
3660-09-1 | |
Record name | 1,4-diaminobutan-2-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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